Cas no 873790-39-7 (4-(2-chlorophenyl)amino-1,2-dihydroquinazoline-2-thione)

4-(2-Chlorophenyl)amino-1,2-dihydroquinazoline-2-thione is a heterocyclic compound featuring a quinazoline core substituted with a 2-chlorophenylamino group and a thione functionality at the 2-position. This structure imparts unique reactivity and potential applications in medicinal chemistry and material science. The presence of the thione group enhances its ability to act as a ligand in coordination chemistry, while the chlorophenyl moiety may contribute to biological activity, particularly in pharmaceutical research. Its well-defined molecular architecture allows for precise modifications, making it a valuable intermediate in synthetic organic chemistry. The compound's stability and distinct functional groups offer versatility for further derivatization or study in structure-activity relationships.
4-(2-chlorophenyl)amino-1,2-dihydroquinazoline-2-thione structure
873790-39-7 structure
商品名:4-(2-chlorophenyl)amino-1,2-dihydroquinazoline-2-thione
CAS番号:873790-39-7
MF:C14H10ClN3S
メガワット:287.767300128937
MDL:MFCD26143649
CID:5686644
PubChem ID:7131749

4-(2-chlorophenyl)amino-1,2-dihydroquinazoline-2-thione 化学的及び物理的性質

名前と識別子

    • 4-((2-Chlorophenyl)amino)quinazoline-2-thiol
    • Z126674100
    • AKOS033211460
    • 873790-39-7
    • 4-[(2-chlorophenyl)amino]-2,3-dihydroquinazoline-2-thione
    • EN300-21833
    • 4-(2-chloroanilino)-1H-quinazoline-2-thione
    • 4-[(2-chlorophenyl)amino]quinazoline-2-thiol
    • 4-(2-chlorophenyl)amino-1,2-dihydroquinazoline-2-thione
    • MDL: MFCD26143649
    • インチ: 1S/C14H10ClN3S/c15-10-6-2-4-8-12(10)16-13-9-5-1-3-7-11(9)17-14(19)18-13/h1-8H,(H2,16,17,18,19)
    • InChIKey: NEFNIHJHCCFDRE-UHFFFAOYSA-N
    • ほほえんだ: ClC1C=CC=CC=1NC1C2C=CC=CC=2NC(N=1)=S

計算された属性

  • せいみつぶんしりょう: 287.0283962g/mol
  • どういたいしつりょう: 287.0283962g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 1
  • 重原子数: 19
  • 回転可能化学結合数: 2
  • 複雑さ: 385
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.3
  • トポロジー分子極性表面積: 68.5Ų

4-(2-chlorophenyl)amino-1,2-dihydroquinazoline-2-thione 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-21833-0.1g
4-[(2-chlorophenyl)amino]-1,2-dihydroquinazoline-2-thione
873790-39-7 95%
0.1g
$66.0 2023-09-16
1PlusChem
1P027OCX-50mg
4-[(2-chlorophenyl)amino]-1,2-dihydroquinazoline-2-thione
873790-39-7 95%
50mg
$111.00 2024-04-20
Enamine
EN300-21833-0.5g
4-[(2-chlorophenyl)amino]-1,2-dihydroquinazoline-2-thione
873790-39-7 95%
0.5g
$175.0 2023-09-16
1PlusChem
1P027OCX-500mg
4-[(2-chlorophenyl)amino]-1,2-dihydroquinazoline-2-thione
873790-39-7 95%
500mg
$270.00 2024-04-20
Enamine
EN300-21833-2.5g
4-[(2-chlorophenyl)amino]-1,2-dihydroquinazoline-2-thione
873790-39-7 95%
2.5g
$503.0 2023-09-16
Enamine
EN300-21833-5g
4-[(2-chlorophenyl)amino]-1,2-dihydroquinazoline-2-thione
873790-39-7 95%
5g
$743.0 2023-09-16
Enamine
EN300-21833-1g
4-[(2-chlorophenyl)amino]-1,2-dihydroquinazoline-2-thione
873790-39-7 95%
1g
$256.0 2023-09-16
Enamine
EN300-21833-10g
4-[(2-chlorophenyl)amino]-1,2-dihydroquinazoline-2-thione
873790-39-7 95%
10g
$1101.0 2023-09-16
Enamine
EN300-21833-0.05g
4-[(2-chlorophenyl)amino]-1,2-dihydroquinazoline-2-thione
873790-39-7 95%
0.05g
$42.0 2023-09-16
1PlusChem
1P027OCX-5g
4-[(2-chlorophenyl)amino]-1,2-dihydroquinazoline-2-thione
873790-39-7 95%
5g
$981.00 2024-04-20

4-(2-chlorophenyl)amino-1,2-dihydroquinazoline-2-thione 関連文献

4-(2-chlorophenyl)amino-1,2-dihydroquinazoline-2-thioneに関する追加情報

4-(2-Chlorophenyl)Amino-1,2-Dihydroquinazoline-2-Thione: A Comprehensive Overview

The compound with CAS No. 873790-39-7, known as 4-(2-chlorophenyl)amino-1,2-dihydroquinazoline-2-thione, is a significant molecule in the field of organic chemistry and pharmacology. This compound belongs to the quinazoline derivative family, which has garnered substantial attention due to its diverse biological activities and potential applications in drug development. The quinazoline core structure is a bicyclic aromatic system that serves as a scaffold for various functional groups, making it highly versatile in chemical modifications.

Recent studies have highlighted the antioxidant properties of 4-(2-chlorophenyl)amino-1,2-dihydroquinazoline-2-thione, which make it a promising candidate for applications in oxidative stress-related diseases. Researchers have explored its ability to scavenge free radicals and protect cellular components from oxidative damage. These findings underscore the potential of this compound in the development of therapeutic agents for conditions such as neurodegenerative disorders and cardiovascular diseases.

In addition to its antioxidant activity, 4-(2-chlorophenyl)amino-1,2-dihydroquinazoline-2-thione has shown remarkable anti-inflammatory effects in preclinical models. Studies have demonstrated its ability to inhibit pro-inflammatory cytokines and modulate immune responses, suggesting its potential utility in treating inflammatory diseases such as arthritis and inflammatory bowel disease. The incorporation of the chlorophenyl group into the molecule enhances its bioavailability and pharmacokinetic properties, making it a more effective therapeutic agent.

The synthesis of 4-(2-chlorophenyl)amino-1,2-dihydroquinazoline-2-thione involves a multi-step process that includes nucleophilic substitution and cyclization reactions. Recent advancements in synthetic methodologies have enabled chemists to optimize the reaction conditions, thereby improving the yield and purity of the compound. These improvements are critical for scaling up production to meet the demands of preclinical and clinical trials.

Moreover, computational studies have provided insights into the molecular interactions of 4-(2-chlorophenyl)amino-1,2-dihydroquinazoline-2-thione with various biological targets. Molecular docking simulations have revealed that the compound exhibits strong binding affinities to key enzymes involved in cellular signaling pathways. These findings have paved the way for further investigations into its mechanism of action and therapeutic potential.

The quinazoline thione moiety in this compound plays a crucial role in its biological activity. The thione group acts as a reactive site for various biochemical reactions, enabling the compound to interact with cellular components such as proteins and nucleic acids. This reactivity is essential for its pharmacological effects and contributes to its unique profile among quinazoline derivatives.

Recent research has also explored the photophysical properties of 4-(2-chlorophenyl)amino-1,2-dihydroquinazoline-2-thione, revealing its potential applications in optoelectronic devices. The compound exhibits strong fluorescence under UV light, making it a candidate for use in sensors and imaging technologies. This dual functionality—combining therapeutic potential with technological applications—underscores the versatility of this molecule.

In conclusion, 4-(2-chlorophenyl)amino-1,2-dihydroquinazoline-2-thione (CAS No. 873790-39-7) is a multifaceted compound with significant implications in both medicinal chemistry and materials science. Its diverse biological activities, coupled with advancements in synthetic methods and computational modeling, position it as a promising candidate for future drug development and technological innovations.

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